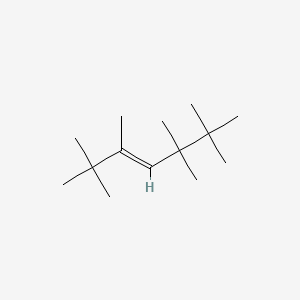
2-Butene, 1-bromo-2-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-chloro-2-butene is an organic compound with the molecular formula C4H6BrCl It is a halogenated alkene, characterized by the presence of both bromine and chlorine atoms attached to a butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-2-butene can be synthesized through various methods. One common approach involves the halogenation of 2-butene. The reaction typically involves the addition of bromine and chlorine to the double bond of 2-butene under controlled conditions. This process can be carried out using reagents such as bromine (Br2) and chlorine (Cl2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Industrial Production Methods: In an industrial setting, the production of 1-bromo-2-chloro-2-butene may involve large-scale halogenation reactions. The process is optimized to ensure high yield and purity of the final product. Industrial methods often utilize continuous flow reactors and advanced separation techniques to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-chloro-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles. For example, treatment with sodium hydroxide (NaOH) can lead to the formation of 2-butene.
Elimination Reactions: Under basic conditions, such as with potassium hydroxide (KOH), 1-bromo-2-chloro-2-butene can undergo dehydrohalogenation to form butadiene.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Solvents: Dichloromethane (CH2Cl2), ethanol (EtOH)
Major Products Formed:
2-Butene: Formed through substitution reactions
Butadiene: Formed through elimination reactions
Applications De Recherche Scientifique
1-Bromo-2-chloro-2-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies involving halogenated alkenes and their biological interactions.
Medicine: Research into halogenated compounds often explores their potential as pharmaceutical agents or as precursors to biologically active molecules.
Industry: In the industrial sector, 1-bromo-2-chloro-2-butene is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-bromo-2-chloro-2-butene in chemical reactions involves the interaction of its halogen atoms with nucleophiles or bases. For example, in elimination reactions, a base such as potassium hydroxide (KOH) abstracts a proton from the β-carbon, leading to the formation of a double bond and the elimination of halide ions (Br- and Cl-). This process results in the formation of butadiene.
Comparaison Avec Des Composés Similaires
1-Bromo-2-butene: Similar in structure but lacks the chlorine atom.
1-Chloro-2-butene: Similar in structure but lacks the bromine atom.
1-Bromo-2-chloro-2-fluoro-1-iodoethene: A more complex halogenated alkene with additional halogen atoms.
Uniqueness: 1-Bromo-2-chloro-2-butene is unique due to the presence of both bromine and chlorine atoms on the same butene backbone. This dual halogenation imparts distinct reactivity and chemical properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
54410-84-3 |
|---|---|
Formule moléculaire |
C4H6BrCl |
Poids moléculaire |
169.45 g/mol |
Nom IUPAC |
(Z)-1-bromo-2-chlorobut-2-ene |
InChI |
InChI=1S/C4H6BrCl/c1-2-4(6)3-5/h2H,3H2,1H3/b4-2- |
Clé InChI |
WIWGMXHERUKIJG-RQOWECAXSA-N |
SMILES isomérique |
C/C=C(/CBr)\Cl |
SMILES canonique |
CC=C(CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


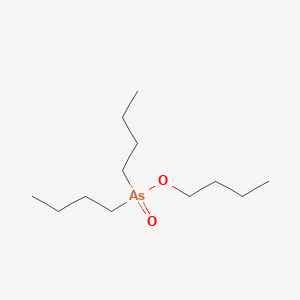
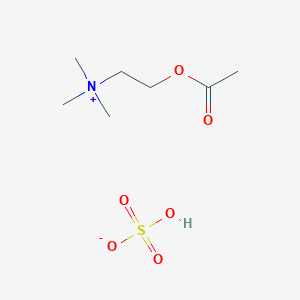
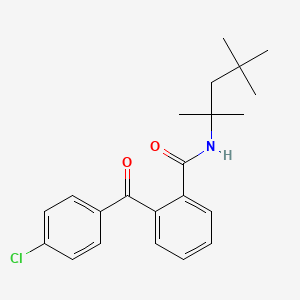



![Acetic acid, 2,2'-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B14632569.png)

![1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene](/img/structure/B14632573.png)
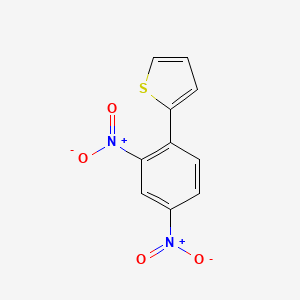
mercury](/img/structure/B14632593.png)
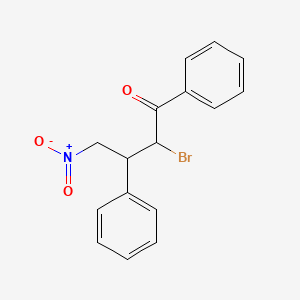
![[1-(2-Azidophenyl)ethylidene]hydrazine](/img/structure/B14632614.png)
